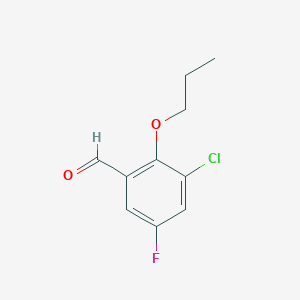

![molecular formula C11H15ClN2O4S B1441752 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid CAS No. 1179972-08-7](/img/structure/B1441752.png)

2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid

説明

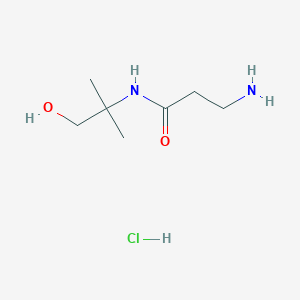

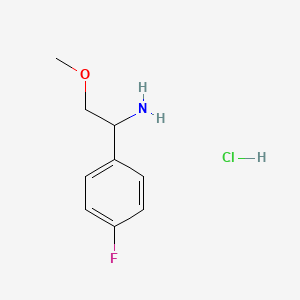

“2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid” is a chemical compound with the CAS Number: 1179972-08-7 . It has a molecular weight of 306.77 . The IUPAC name for this compound is {sec-butyl[(2-chloro-3-pyridinyl)sulfonyl]amino}acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN2O4S/c1-3-8(2)14(7-10(15)16)19(17,18)9-5-4-6-13-11(9)12/h4-6,8H,3,7H2,1-2H3,(H,15,16) .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, no information about its boiling point was found .

科学的研究の応用

Antimicrobial Applications

Compounds with structural similarities to 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid have been explored for their antimicrobial potential. For instance, quaternary ammonium salts derived from functionalized N-sulfonates containing pyridyl groups have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. Such compounds are synthesized using sultones like 1,3-propane sultone and 1,4-butane sultone to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules, enhancing their water solubility and anionic character (Fadda, El-Mekawy, & AbdelAal, 2016).

Organic Synthesis

In the realm of organic synthesis, novel N-sulfonated Brönsted acidic catalysts based on derivatives like 4,4'-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium) tetrachloride have been developed. These catalysts have been successfully applied in promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. The efficient synthesis process offers excellent yields in short reaction times and showcases the reusability of the catalyst without loss of activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Corrosion Inhibition

Another application area includes the use of sulfonamide derivatives as inhibitors for metal corrosion. For example, specific derivatives have been evaluated as potential inhibitors for mild steel corrosion in acidic media. These studies reveal that the compounds can effectively inhibit corrosion through a mechanism involving the formation of a complex between the metal surface and the inhibitor, adhering to the Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-[butan-2-yl-(2-chloropyridin-3-yl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O4S/c1-3-8(2)14(7-10(15)16)19(17,18)9-5-4-6-13-11(9)12/h4-6,8H,3,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEJAPSGBQTIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(CC(=O)O)S(=O)(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

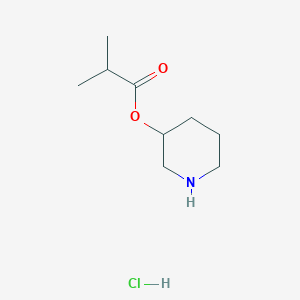

![1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441684.png)

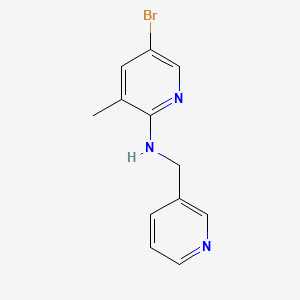

![3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441685.png)

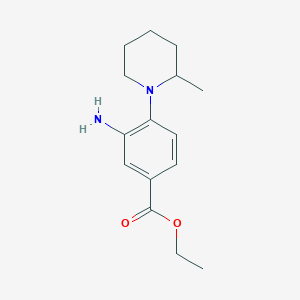

![3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441692.png)